molecular formula C8H5BrClN B1442276 2-(5-Bromo-2-chlorophenyl)acetonitrile CAS No. 1057216-52-0

2-(5-Bromo-2-chlorophenyl)acetonitrile

Cat. No. B1442276
M. Wt: 230.49 g/mol
InChI Key: NDXNBYRDDDHFPI-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrClN . It is a solid substance and has a molecular weight of 230.49 .


Molecular Structure Analysis

The molecular structure of 2-(5-Bromo-2-chlorophenyl)acetonitrile consists of a nitrile group (-CN) attached to an acetyl group (CH3CO-), which is further connected to a phenyl ring. The phenyl ring carries two halogen substituents, bromine and chlorine .


Physical And Chemical Properties Analysis

2-(5-Bromo-2-chlorophenyl)acetonitrile is a solid substance . It has a molecular weight of 230.49 . The compound is expected to have high GI absorption and is predicted to be BBB permeant . It has a consensus Log Po/w of 2.93, indicating its lipophilicity .

Scientific Research Applications

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

In this review, they mainly discuss the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis . Besides, a detailed discussion of the substrate scope and mechanistic pathways is provided .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(5-bromo-2-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXNBYRDDDHFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700068
Record name (5-Bromo-2-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-chlorophenyl)acetonitrile

CAS RN

1057216-52-0
Record name (5-Bromo-2-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above 5-bromo-2-chlorobenzyl chloride was dissolved in acetonitrile (100 ml), and the mixture was cooled to 0° C. Added thereto was tetraethylammonium cyanide (8.8 g), and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and the residue was dissolved in ethyl acetate. The solution was washed successively with water, 10% aqueous hydrochloric acid solution, a saturated aqueous sodium hydrogen carbonate solution and brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give 5-bromo-2-chlorophenylacetonitrile as a pale yellow solid, which was used in the subsequent step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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